molecular formula C15H22BrN B7894412 N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine

N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine

Cat. No.: B7894412
M. Wt: 296.25 g/mol
InChI Key: MIGVOGHZQRHQRL-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine: is an organic compound that features a bromobenzyl group attached to a cyclohexanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine typically involves the reaction of 4-bromobenzyl bromide with 4,4-dimethylcyclohexanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzyl derivatives.

    Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Formation of cyclohexylamines or cyclohexanols.

Scientific Research Applications

Chemistry: N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a ligand in the study of receptor-ligand interactions.

Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromobenzyl group can enhance the lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the cyclohexanamine moiety can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromobenzyl and cyclohexanamine groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4,4-dimethylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN/c1-15(2)9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-6,14,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGVOGHZQRHQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NCC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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